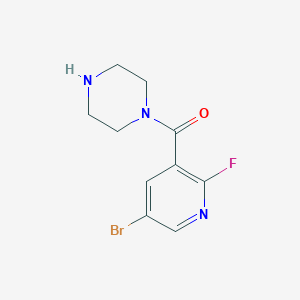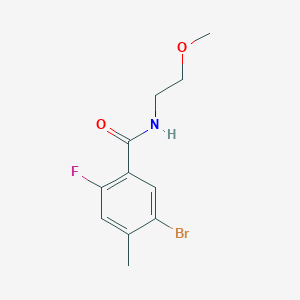
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine and fluorine atoms, and a piperazine ring attached via a methanone group
準備方法
The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Piperazine Introduction: The brominated and fluorinated pyridine is then reacted with piperazine under suitable conditions to form the piperazine-substituted pyridine.
Methanone Formation: Finally, the compound is subjected to a reaction that introduces the methanone group, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The piperazine ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents such as palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials and chemical products.
作用機序
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone can be compared with other similar compounds, such as:
(5-Bromo-2-chloropyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-methylpyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(5-Bromo-2-iodopyridin-3-yl)(piperazin-1-yl)methanone: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O/c11-7-5-8(9(12)14-6-7)10(16)15-3-1-13-2-4-15/h5-6,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZQRPKKNWLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














